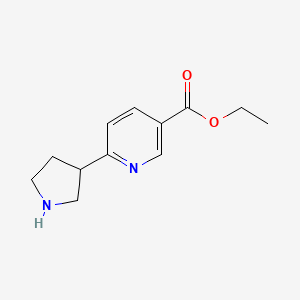
Ethyl 6-(pyrrolidin-3-YL)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-(pyrrolidin-3-YL)nicotinate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol It is a derivative of nicotinic acid, where the ethyl ester is substituted with a pyrrolidine ring at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 6-(pyrrolidin-3-YL)nicotinate can be synthesized through a reaction between pyrrolidine and ethyl 6-chloronicotinate. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to around 60°C and stirred overnight to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 6-(pyrrolidin-3-YL)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups, to the pyrrolidine or nicotinate moieties.
科学研究应用
Ethyl 6-(pyrrolidin-3-YL)nicotinate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals
作用机制
The mechanism of action of Ethyl 6-(pyrrolidin-3-YL)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the nicotinate ester can modulate the compound’s overall pharmacokinetic properties. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
相似化合物的比较
Ethyl 6-(pyrrolidin-3-YL)nicotinate can be compared with other similar compounds, such as:
Ethyl 6-(pyrrolidin-1-YL)nicotinate: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring, which can affect its reactivity and biological activity.
Methyl 6-(pyrrolidin-1-YL)nicotinate: The methyl ester variant has different physicochemical properties, such as solubility and stability, which can influence its applications.
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring but have different functional groups, leading to diverse biological activities and applications.
属性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
ethyl 6-pyrrolidin-3-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)10-3-4-11(14-8-10)9-5-6-13-7-9/h3-4,8-9,13H,2,5-7H2,1H3 |
InChI 键 |
QKLSWAKEIFJZJS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(C=C1)C2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















